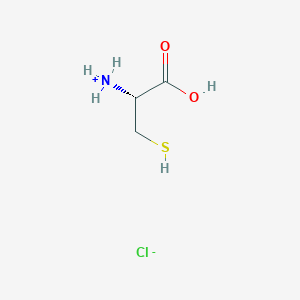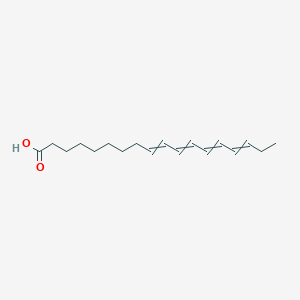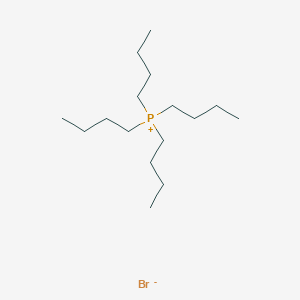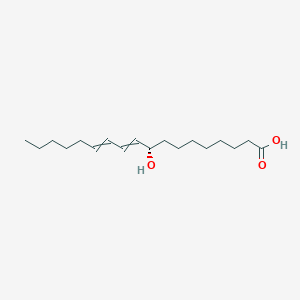
Chlorhydrate de L-cystéine
Vue d'ensemble
Description
L-Cysteine hydrochloride is a form of the semiessential amino acid L-cysteine. It is commonly used in various applications due to its physiological importance and its role in maintaining cellular homeostasis. L-Cysteine is involved in protein synthesis and is a precursor for the synthesis of glutathione, hydrogen sulfide (H2S), and taurine, which are critical for the health and well-being of animals and humans .
Synthesis Analysis
The synthesis of L-cysteine in organisms like Escherichia coli and Corynebacterium glutamicum has been studied extensively. In E. coli, the synthesis was improved through rational metabolic engineering and a modular strategy, which led to a significant increase in L-cysteine production . Similarly, in C. glutamicum, overexpression of genes involved in L-cysteine production enhanced its production .
Molecular Structure Analysis
The molecular structure of L-cysteine and its hydrochloride monohydrate has been characterized using techniques like terahertz time-domain spectroscopy and density functional theory (DFT) calculations. These studies have shown that intermolecular hydrogen bonds play a critical role in the far-infrared terahertz response of these compounds .
Chemical Reactions Analysis
L-cysteine can participate in various chemical reactions. For instance, it can be used to generate transient sulfenic acids, which can add to suitable acceptors to form sulfoxides with biologically active residues. These sulfoxides can be isolated in enantiomerically pure form . Additionally, L-cysteine can be functionalized onto magnetic nanoparticles to create a novel magnetically separable organocatalyst for the synthesis of organic compounds in water .
Physical and Chemical Properties Analysis
L-cysteine hydrochloride exhibits distinct physical and chemical properties. It is sensitive to excitotoxicity mediated through the N-methyl-D-aspartate subtype of glutamate receptor, and its excitotoxic potency is increased in the presence of physiological concentrations of bicarbonate ion . The interaction of L-cysteine with proteins, such as α-chymotrypsin, can affect the structure and function of the protein, indicating its role in stabilizing protein structure .
Relevant Case Studies
Case studies have shown that L-cysteine is crucial in various biological processes. For example, in the protozoan parasite Entamoeba histolytica, L-cysteine is essential for proliferation, adherence, and defense against oxidative stress. Deprivation of L-cysteine in this organism led to significant changes in glycolysis, amino acid, and phospholipid metabolism . Another case study involves the synthesis of optically active homocysteine from methionine, which is used in preparing stereoisomers of cystathionine, demonstrating the versatility of L-cysteine derivatives .
Applications De Recherche Scientifique
Retard de la maturation des fruits
Il a été constaté que le chlorhydrate de L-cystéine (LCH) retarde efficacement la maturation des fruits de tomate récoltés . L'application du LCH conduit à la suppression de la biosynthèse des caroténoïdes et du lycopène et à la dégradation de la chlorophylle, ainsi qu'à un pic de respiration retardé . Cela est particulièrement utile dans l'industrie alimentaire où le contrôle du processus de maturation peut prolonger la durée de conservation des fruits.
Biologie redox
Le LCH joue un rôle important dans la biologie redox . Il est impliqué dans les réactions redox, qui sont essentielles à de nombreux processus biologiques. Ces réactions impliquent le transfert d'électrons, ce qui peut influencer la fonction des cellules et des protéines.
Biochimie des protéines
En biochimie des protéines, le LCH est essentiel à la formation de ponts disulfures dans les protéines . Ces ponts sont importants pour le repliement et la stabilisation des protéines, soutenant leurs activités biologiques.
Biologie cellulaire
Le LCH est également utilisé dans la recherche en biologie cellulaire . Il peut être utilisé pour étudier les processus cellulaires et comprendre comment les cellules fonctionnent au niveau moléculaire.
Recherches sur les antioxydants
Le LCH présente une activité antioxydante . Cela en fait un élément précieux dans les recherches axées sur la compréhension du rôle des antioxydants dans l'organisme et le développement de thérapies antioxydantes.
Recherche nutritionnelle
Le LCH est utilisé dans la recherche nutritionnelle . Il peut être utilisé pour étudier les effets de l'alimentation et de la nutrition sur la santé et les maladies.
Réactions chimiques
Dans les réactions chimiques, le LCH est utilisé comme matière première pour la production de S-carboxymethyl-L-cystéine, de base de L-cystéine et de N-acétyl-L-cystéine .
Séparation des neurones
Le LCH a été utilisé dans les protocoles de laboratoire pour séparer les neurones des ganglions de la racine dorsale
Mécanisme D'action
- When hepatic glutathione is depleted (e.g., during acetaminophen overdose), L-Cysteine helps restore cellular integrity by replenishing glutathione levels .
- L-Cysteine is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase, contributing to various metabolic processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
L-Cysteine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled in accordance with good industrial hygiene and safety practice . It is not known if L-cysteine is safe to use in larger amounts as medicine while pregnant or breastfeeding .
Propriétés
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQSXNOEEPCSLW-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020367 | |
| Record name | l-Cysteine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Cysteine hydrochloride monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13559 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cysteine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13560 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C | |
| Record name | CYSTEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, White crystals | |
CAS RN |
52-89-1, 52-90-4 | |
| Record name | L-(+)-Cysteine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteine hydrochloride (anhydrous) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-Cysteine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cysteine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9U1687S1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYSTEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
260 °C decomposes | |
| Record name | CYSTEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















